molecular formula C20H20N2O5 B557682 Fmoc-D-isoGln-OH CAS No. 292150-20-0

Fmoc-D-isoGln-OH

Cat. No. B557682
M. Wt: 368,39 g/mole
InChI Key: MZRFDZFXTSDMFA-QGZVFWFLSA-N
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Description

Fmoc-D-isoGln-OH, also known as N-Fmoc-D-isoglutamine, is an amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . The molecular formula of Fmoc-D-isoGln-OH is C20H20N2O5 .


Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .


Molecular Structure Analysis

The molecular weight of Fmoc-D-isoGln-OH is 368.4 g/mol . The exact mass is 368.13722174 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 8 .


Chemical Reactions Analysis

The Fmoc group is resistant to many reaction conditions such as oxidation and reduction in multistep total synthesis . The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions by the capture of incipient nucleophiles .

Scientific Research Applications

Peptide Synthesis

“Fmoc-D-isoGln-OH” is used in Fmoc solid-phase peptide synthesis .

Results or Outcomes

Biomedical Applications

“Fmoc-D-isoGln-OH” has been used in the development of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides .

Application Summary

These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .

Methods of Application

The hydrogel is formed by self-assembly of the peptides in aqueous solution. The Fmoc group contributes to the gelation process through π–π stacking interactions .

Results or Outcomes

The Fmoc-K3 hydrogel was found to be particularly rigid (G’ = 2526 Pa) and supported cell adhesion, survival, and duplication . This suggests potential use in tissue engineering .

Analytical Chemistry

“Fmoc-D-isoGln-OH” can be used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) analysis .

Application Summary

The fluorenyl group in “Fmoc-D-isoGln-OH” is highly fluorescent, making it useful for the analysis of certain UV-inactive compounds . The Fmoc derivatives are suitable for analysis by reversed-phase HPLC .

Methods of Application

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting Fmoc derivatives can then be analyzed using HPLC .

Results or Outcomes

The use of “Fmoc-D-isoGln-OH” in HPLC allows for the detection and quantification of UV-inactive compounds. The specific results would depend on the compound being analyzed .

Bioconjugation

“Fmoc-D-isoGln-OH” can also be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

Application Summary

In bioconjugation, “Fmoc-D-isoGln-OH” can be used to introduce the Fmoc group into biomolecules. This can be useful in various applications, such as the development of targeted drug delivery systems .

Methods of Application

The Fmoc group can be introduced into biomolecules by reacting the amine group of the biomolecule with Fmoc-Cl .

Results or Outcomes

The introduction of the Fmoc group into biomolecules can enable the development of novel bioconjugates with potential applications in drug delivery and diagnostics .

Fluorescence Analysis

“Fmoc-D-isoGln-OH” can be used in fluorescence analysis due to the highly fluorescent nature of the fluorenyl group .

Application Summary

Certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed-phase HPLC . This can be useful in the detection and quantification of these compounds .

Methods of Application

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting Fmoc derivatives can then be analyzed using HPLC .

Results or Outcomes

The use of “Fmoc-D-isoGln-OH” in fluorescence analysis allows for the detection and quantification of UV-inactive compounds. The specific results would depend on the compound being analyzed .

Solid-Phase Peptide Synthesis (SPPS)

“Fmoc-D-isoGln-OH” is widely used in SPPS .

Application Summary

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Methods of Application

A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Safety And Hazards

When handling Fmoc-D-isoGln-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved do not provide additional information on Fmoc-D-isoGln-OH .

properties

IUPAC Name

(4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-isoGln-OH

CAS RN

292150-20-0
Record name (4R)-5-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292150-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Ogawa, YJ Liu, KS Kobayashi - Current bioactive …, 2011 - ingentaconnect.com
Muramyl dipeptide (MDP) is a synthetic immunoreactive peptide consisting of N-acetyl muramic acid attached to a short amino acid chain of L-Ala-D-isoGln. It was first identified in …
Number of citations: 139 www.ingentaconnect.com
X Li, J Yu, S Xu, N Wang, H Yang, Z Yan, G Cheng… - Glycoconjugate …, 2008 - Springer
… Repeating the Fmoc deprotection, washing, Fmoc-D-isoGln-OH, Fmoc-Ala-OH, and part protected muramic acid (1) sequence coupling steps, muramyl dipeptide with 4,6-hydroxyl …
Number of citations: 38 link.springer.com
HZ Yang, S Xu, XY Liao, SD Zhang… - Journal of medicinal …, 2005 - ACS Publications
… The key intermediate Fmoc-d-isoGln-OH (5) was prepared through a modified synthetic route, saving two chemical steps (Scheme 1). The amino group of glutamatic acid (1) was …
Number of citations: 30 pubs.acs.org
Y Dong, S Wang, C Wang, Z Li, Y Ma… - Journal of Medicinal …, 2017 - ACS Publications
… The above steps to couple Fmoc-d-isoGln-OH, Fmoc-Ala-OH were subsequently repeated until the last 4-chlorocinnamic acid was successfully assembled onto resin. The final peptide–…
Number of citations: 31 pubs.acs.org
Y Ma, N Zhao, G Liu - Journal of medicinal chemistry, 2011 - ACS Publications
… After the Fmoc deprotection and washing were repeated, Fmoc-d-isoGln-OH (48.5 g, 1.5 equiv, for 12 h at rt), Fmoc-Ala-OH (41.0 g, 1.5 equiv, for 8 h at rt), and 4-chlorocinnamic acid (…
Number of citations: 33 pubs.acs.org
MM Willems, GG Zom, N Meeuwenoord… - Beilstein Journal of …, 2014 - beilstein-journals.org
The covalent attachment of an innate immune system stimulating agent to an antigen can provide active vaccine modalities capable of eliciting a potent immune response against the …
Number of citations: 15 www.beilstein-journals.org
B Vogel - 2023 - cedar.wwu.edu
… Incorporation of D-isoglutamine was achieved using a commercially available building block (Fmoc-D-isoGln-OH) purchased from AAPPTec. The 4-methyltrityl (Mtt) protected lysine …
Number of citations: 0 cedar.wwu.edu
S De ZHANG, G LIU, SQ XIA - Chinese Chemical Letters, 2001
Number of citations: 2

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